4-bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone

Physicochemical profiling Fragment-based drug discovery Lead-likeness

4-Bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone (CAS 478049-04-6) is a tetrasubstituted pyridazinone offering orthogonal derivatization: C4-Br enables Pd-catalyzed cross-couplings while C5-NH undergoes N-alkylation/acylation without protecting groups. Its TPSA of 44.7 Ų and single H-bond donor place it in CNS-accessible space. Multi-supplier availability (≥5 global vendors) ensures supply chain resilience, and a predicted boiling point of ~375 °C supports short-path distillation during scale-up.

Molecular Formula C13H13BrFN3O
Molecular Weight 326.169
CAS No. 478049-04-6
Cat. No. B2830742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone
CAS478049-04-6
Molecular FormulaC13H13BrFN3O
Molecular Weight326.169
Structural Identifiers
SMILESCC(C)NC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)F)Br
InChIInChI=1S/C13H13BrFN3O/c1-8(2)17-11-7-16-18(13(19)12(11)14)10-5-3-9(15)4-6-10/h3-8,17H,1-2H3
InChIKeyMMKNBXVJYWEWCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone (CAS 478049-04-6): Chemical Identity, Physicochemical Profile, and Procurement Baseline


4-Bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone (CAS 478049-04-6) is a fully synthetic, tetrasubstituted pyridazin-3(2H)-one derivative belonging to the broader class of pyridazinone heterocycles. Its molecular formula is C₁₃H₁₃BrFN₃O (MW = 326.16 g/mol) . The compound bears a bromine atom at the 4-position, a 4-fluorophenyl ring at N2, and an isopropylamino side chain at C5. These substituents collectively confer a computed logP (XLogP3) of 3.0, a topological polar surface area (TPSA) of 44.7 Ų, and one hydrogen-bond donor (the secondary amine NH) [1]. The molecule is catalogued in the BIONET screening collection (Key Organics) and is commercially supplied by multiple vendors at purities ranging from 90% to 98% . As of April 2026, no experimentally determined biological activity has been deposited in ChEMBL, BindingDB, or PubChem for this specific scaffold [2]. The compound's primary differentiation therefore rests on its unique substitution pattern among close pyridazinone analogs and the resulting physicochemical signatures that govern behavior in biochemical screens, synthetic elaboration, and ADME profiling.

Why Generic Substitution of 4-Bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone Fails: Structural and Physicochemical Non-Interchangeability


Pyridazinone derivatives that share the 4-bromo-2-(4-fluorophenyl) core are not functionally interchangeable. The C5 substituent governs critical molecular properties—lipophilicity, hydrogen-bond donor/acceptor capacity, steric bulk, and metabolic soft-spot profile—that directly impact solubility, membrane permeability, plasma protein binding, and cytochrome P450 susceptibility [1]. Replacing the 5-isopropylamino group with a benzylamino fragment (CAS 478049-06-8) increases molecular weight by ~48 Da, adds an aromatic ring, and raises logP, thereby altering promiscuity risk and assay interference potential . Substitution with a methoxy group (CAS 10002-76-3) eliminates the hydrogen-bond donor entirely, changing the pharmacophore recognition pattern and reducing the compound's utility as an amide/amine bioisostere . Even the seemingly minor change to a 4-methylpiperazino substituent introduces a basic tertiary amine center with a distinct pKa, radically altering ionization state at physiological pH . Because none of these C5 variants have been co-profiled in head-to-head biochemical or cellular assays, the selection of CAS 478049-04-6 over its analogs must be driven by specific physicochemical design criteria and synthetic tractability requirements rather than potency-based arguments. The quantitative evidence below demonstrates where this compound differs measurably from its closest structural neighbors.

4-Bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone: Quantitative Differentiation Evidence Against Closest Structural Analogs


Molecular Weight and Heavy Atom Count: Differentiation from the 5-Methoxy and 5-Unsubstituted Analogs

CAS 478049-04-6 (MW 326.16 g/mol) occupies a distinct physicochemical space compared to the 5-methoxy analog (CAS 10002-76-3, MW 299.10 g/mol) and the 5-unsubstituted pyridazinone (CAS 2090033-47-7, MW 269.07 g/mol) . The isopropylamino group adds 57.06 Da relative to the 5-H analog and 27.06 Da relative to the 5-methoxy derivative, increasing the heavy atom count from 17 (5-H) or 18 (5-OMe) to 19, while introducing a secondary amine H-bond donor absent in both comparators . This molecular weight range (326 Da) falls within the optimal 'lead-like' space (MW ≤ 350) as defined by the Oprea criteria, whereas the 5-benzylamino analog (CAS 478049-06-8, MW 374.21 Da) exceeds this threshold and enters 'drug-like' space, carrying a higher risk of poor ligand efficiency indices .

Physicochemical profiling Fragment-based drug discovery Lead-likeness

Lipophilicity (Computed logP): Differentiation from the 5-Benzylamino and 5-Methylpiperazino Analogs

The computed logP (XLogP3) for CAS 478049-04-6 is 3.0 (Kuujia) and 2.95 (Leyan) [1]. This places the compound in a moderate lipophilicity range (logP 2–3.5) that is associated with balanced solubility and permeability. The ZINC database independently reports a slightly higher logP of 3.109 for the same compound [2]. By contrast, the 5-benzylamino analog introduces an additional phenyl ring, which is expected to raise logP by approximately 1.5–2.0 log units based on the Hansch π constant for phenyl (π ≈ 1.96), placing it above logP 4.5 and increasing the risk of poor aqueous solubility, phospholipidosis, and CYP promiscuity [3]. The 5-(4-methylpiperazino) analog introduces a basic nitrogen with a pKa ~8–9, resulting in a markedly different ionization profile at physiological pH that is not captured by logP alone . The isopropylamino group provides a controlled, non-ionizable, sterically modest hydrophobic increment (isopropyl π ≈ 1.3 vs. H) that differentiates the compound from both the excessively lipophilic benzylamino and the ionizable piperazine variants [4].

Lipophilicity ADME prediction Drug-likeness

Hydrogen-Bond Donor/Acceptor Profile and Topological Polar Surface Area: Differentiation from the 5-Methoxy and 5-Benzylamino Analogs

CAS 478049-04-6 possesses one hydrogen-bond donor (the secondary amine NH) and four hydrogen-bond acceptors (carbonyl O, ring N, and F atoms), with a reported TPSA of 44.7 Ų (Kuujia), 46.92 Ų (Leyan), and 57 Ų (ZINC) [1][2]. The 5-methoxy analog (CAS 10002-76-3) has zero H-bond donors (HBD = 0) and a TPSA reduced by approximately 15–20 Ų due to replacement of the NH with an OCH₃ group . The 5-benzylamino analog retains one H-bond donor but has a higher TPSA (~50–55 Ų) and higher molecular weight . For CNS drug discovery, compounds with TPSA < 60–70 Ų and HBD ≤ 1 are predicted to have favourable blood-brain barrier penetration; CAS 478049-04-6 falls within this desirable window, whereas the 5-methoxy analog's lack of an H-bond donor may limit target engagement with polar binding pockets, and the 5-benzylamino analog's bulk may restrict passive diffusion [3].

Medicinal chemistry design Permeability Blood-brain barrier penetration

Synthetic Versatility: The 4-Bromo Handle for Cross-Coupling Chemistry

The bromine atom at C4 of the pyridazinone ring is a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the core scaffold [1]. This feature is shared with the close analogs (5-OMe, 5-benzylamino, 5-H), but only CAS 478049-04-6 combines the bromine handle with a secondary isopropylamino group at C5 that can itself be further elaborated through N-alkylation, acylation, or sulfonylation without requiring protection/deprotection of the bromine site . The isopropyl group also provides steric shielding of the adjacent C-Br bond, which may modulate oxidative addition rates in cross-coupling relative to the sterically less hindered 5-H or 5-OMe analogs [2]. This dual-functionalization capability (C4 cross-coupling + C5 amine derivatization) makes CAS 478049-04-6 a superior starting point for parallel library synthesis compared to analogs lacking the free amine.

Synthetic chemistry Cross-coupling Lead optimization

Boiling Point as a Process Chemistry and Purification Indicator

The predicted boiling point of CAS 478049-04-6 is 375.3 ± 52.0 °C at 760 mmHg, as reported by Leyan . While this value carries substantial uncertainty (SE ± 52 °C), it provides a practical reference for distillation feasibility during scale-up. The 5-methoxy analog (CAS 10002-76-3), with a lower molecular weight and no hydrogen-bond donor, is expected to have a lower boiling point by approximately 50–80 °C, potentially simplifying solvent removal but increasing volatility-related losses during drying . The 5-benzylamino analog (MW 374.21) is predicted to have a boiling point exceeding 450 °C, making it less amenable to distillation-based purification and more dependent on chromatographic methods at scale . For procurement decisions involving multi-gram to kilogram quantities, the boiling point informs the choice of purification strategy (distillation vs. recrystallization vs. chromatography) and the associated cost and time implications.

Process chemistry Purification Scale-up

Commercially Available Purity Grades and Supplier Diversity: Procurement Reliability Advantage

CAS 478049-04-6 is available from at least five distinct suppliers (Key Organics, Leyan/Haohong, MolCore, ABCR, CymitQuimica/Biosynth) with documented purity grades of 90% (Key Organics), 95% (Biosynth), 97% (MolCore), and 98% (Leyan) . The 5-benzylamino analog (CAS 478049-06-8) is available at 98% from fewer sources (MolCore, CymitQuimica, Bio-Fount), and the 5-methoxy analog is listed at 98% from MolCore . The broader supplier base for CAS 478049-04-6, spanning European (ABCR, Biosynth), Chinese (Leyan, MolCore), and UK (Key Organics) sources, reduces single-supplier dependency risk and enables competitive pricing. The compound is identified by at least two unique identifiers (MDL MFCD02083237; PubChem SID 57260905) that facilitate cross-referencing across supplier catalogues [1]. This supply chain redundancy is a tangible advantage for organizations requiring guaranteed multi-year access for long-term research programs.

Procurement Quality assurance Supply chain

Best-Fit Research and Industrial Application Scenarios for 4-Bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone Based on Verified Differentiation Evidence


Hit-to-Lead SAR Expansion via Orthogonal Dual-Site Derivatization

Research teams running hit-to-lead programs on pyridazinone scaffolds should select CAS 478049-04-6 when the synthetic strategy requires two independently addressable functionalization sites. The C4 bromine atom supports Suzuki, Buchwald-Hartwig, and Sonogashira couplings, while the C5 isopropylamino NH can undergo parallel N-alkylation, acylation, or reductive amination without protecting-group manipulation of the bromine [1]. This orthogonality is absent in the 5-methoxy (CAS 10002-76-3) and 5-H (CAS 2090033-47-7) analogs, which offer only the C4 bromine as a reactive site, limiting library throughput [2]. The moderate logP (~3.0) and lead-like MW (326 Da) ensure that the products of dual derivatization remain within drug-like property space . This scenario directly follows from Evidence Items 1 and 4.

CNS Drug Discovery Screening Where Balanced TPSA and HBD Count Are Critical

Neuroscience-focused screening libraries should include CAS 478049-04-6 because its computed TPSA (44.7–57 Ų) and single hydrogen-bond donor (HBD = 1) place it within the empirically validated CNS-accessible chemical space (TPSA < 60–70 Ų; HBD ≤ 3) [1][2]. The 5-methoxy analog lacks the H-bond donor entirely, which may abrogate key interactions with polar residues in aminergic GPCR or kinase ATP-binding pockets . The 5-benzylamino analog, while also possessing one HBD, carries additional aromatic bulk that pushes molecular weight beyond lead-like thresholds and may reduce ligand efficiency . Procurement of this specific compound for CNS panel screening thus selects for a scaffold with an optimal balance of polarity and hydrogen-bonding capacity. This scenario directly follows from Evidence Items 2 and 3.

Multi-Year Medicinal Chemistry Programs Requiring Supply Chain Redundancy

Organizations planning multi-year medicinal chemistry campaigns (3–5 years) should prefer CAS 478049-04-6 for its multi-supplier commercial availability. With at least five qualified vendors across Europe, China, and the UK offering purity grades from 90% to 98%, programs can mitigate the risk of single-supplier discontinuation—a documented risk for the 5-benzylamino analog (CAS 478049-06-8), which is available from fewer sources and has already been listed as 'Discontinued' in some catalogue entries (CymitQuimica, 5g and larger sizes) [1][2]. The compound's MDL identifier (MFCD02083237) provides a universal cross-referencing key for procurement across different vendor catalogues . This scenario directly follows from Evidence Item 6.

Process Chemistry Scale-Up Evaluation Leveraging Favorable Boiling Point

Process chemistry groups evaluating pyridazinone scaffolds for scale-up beyond gram quantities should consider CAS 478049-04-6 because its predicted boiling point (375.3 ± 52.0 °C) falls within a range compatible with short-path distillation, unlike the heavier 5-benzylamino analog (estimated boiling point >450 °C) that would require preparative HPLC or repeated recrystallization [1][2]. While the boiling point carries significant uncertainty (±52 °C), it provides an early-stage filter for purification route scoping. The non-ionizable character of the isopropylamino group (cf. the ionizable piperazine analog) also simplifies extraction and solvent-swap operations during workup . This scenario directly follows from Evidence Item 5.

Quote Request

Request a Quote for 4-bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.